molecular formula C27H27N5O2S B15085111 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B15085111
M. Wt: 485.6 g/mol
InChI Key: VKMZAYHCJQKMCF-VFCFBJKWSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a sulfanyl-acetohydrazide backbone with distinct substituents:

  • Triazole core: Substituted at positions 4 and 5 with 4-methylphenyl groups.
  • Sulfanyl-acetohydrazide chain: Linked to a hydrazone group formed by condensation with (1E)-1-(3-methoxyphenyl)ethylidene.

Properties

Molecular Formula

C27H27N5O2S

Molecular Weight

485.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C27H27N5O2S/c1-18-8-12-21(13-9-18)26-30-31-27(32(26)23-14-10-19(2)11-15-23)35-17-25(33)29-28-20(3)22-6-5-7-24(16-22)34-4/h5-16H,17H2,1-4H3,(H,29,33)/b28-20+

InChI Key

VKMZAYHCJQKMCF-VFCFBJKWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC(=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

Chemical Reactions Analysis

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in its biological activity by interacting with enzymes and proteins, thereby modulating their functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key analogues and their structural differences are summarized below:

Compound Name R1 (Triazole Substituents) R2 (Hydrazide Substituent) Molecular Weight (g/mol) Key Structural Features
Target Compound 4,5-bis(4-methylphenyl) 3-methoxyphenyl 498.6* Moderate hydrophobicity; meta-methoxy enhances electronic resonance .
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide 4,5-bis(4-methylphenyl) 2-naphthyl 520.6* Naphthyl group increases steric bulk and π-π stacking potential .
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 5-(4-methoxyphenyl), 4-(4-methylphenyl) 4-(diethylamino)phenyl 529.6* Diethylamino group improves solubility; para-methoxy alters electronic distribution .
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide 4-ethyl, 5-(4-methoxyphenyl) 4-nitrophenyl 440.5 Nitro group introduces strong electron-withdrawing effects; may reduce bioavailability .

*Calculated based on molecular formulas from .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound exhibits:

  • High similarity (Tanimoto >0.85) to analogues with identical triazole substituents but varying hydrazide groups (e.g., 2-naphthyl or 2-methoxyphenyl derivatives) .
  • Moderate similarity (Tanimoto 0.65–0.75) to compounds with altered triazole substituents (e.g., 4-ethyl or diethylamino groups), as these changes disrupt pharmacophoric alignment .

Bioactivity and Structure-Activity Relationships (SAR)

  • Hydrophobic substituents (e.g., 4-methylphenyl, naphthyl) correlate with enhanced membrane permeability and target affinity in triazole-based inhibitors .
  • Electron-donating groups (e.g., methoxy) improve interaction with polar binding pockets, as seen in HDAC inhibitors and kinase modulators .
  • Steric bulk (e.g., naphthyl) may reduce enzymatic metabolism but limit solubility, as observed in pharmacokinetic studies .

Research Findings and Implications

  • Metabolite profiling: Analogues with nitro or diethylamino groups show distinct fragmentation patterns in LC-MS, aiding dereplication .
  • Bioactivity clustering : Compounds with bis(4-methylphenyl)-triazole cores cluster together in hierarchical analyses, indicating conserved modes of action .

Biological Activity

The compound 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a novel synthetic derivative of the triazole class, which has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, beginning with the formation of a hydrazone from acetohydrazide and an appropriate aldehyde. The triazole moiety is introduced through cyclization reactions involving thioketones. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Table 1: Key Characteristics of the Compound

PropertyValue
Molecular FormulaC18H19N5OS
Molecular Weight353.45 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

Antimicrobial Activity

Research indicates that compounds containing triazole and hydrazone functionalities exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows moderate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

  • Case Study : A study evaluated the antimicrobial efficacy of several triazole derivatives, revealing that those with hydrazone linkages exhibited enhanced activity compared to their non-hydrazone counterparts. The minimum inhibitory concentration (MIC) values were determined for various pathogens.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Enterobacter aerogenes128

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. Preliminary results suggest that it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

  • Research Findings : In a study conducted on MCF-7 cells, the compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM. Further analysis indicated that the mechanism of action may involve induction of apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The triazole ring is known to interfere with fungal sterol biosynthesis, while the hydrazone moiety may enhance its binding affinity to target proteins involved in cell division and apoptosis.

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